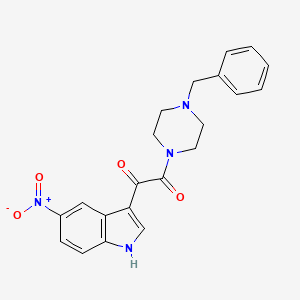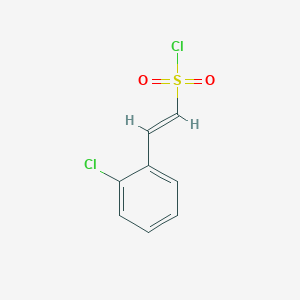![molecular formula C26H20ClN3O B3035638 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile CAS No. 338397-39-0](/img/structure/B3035638.png)
2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
描述
2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile is a synthetic organic compound characterized by a pyrrole core substituted with a chlorophenyl, methoxyphenyl, and phenyl groups, along with a carbonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile typically involves multi-step reactions. The initial step may include the formation of the pyrrole ring via Paal-Knorr synthesis, followed by selective substitution at the nitrogen atom. The chlorophenylmethylidene and methoxyphenylmethyl groups are introduced through a sequence of condensation and alkylation reactions under controlled temperature and pH conditions. Industrial Production Methods: Industrial-scale production may utilize catalytic systems and continuous flow reactors to optimize yield and purity. Specific catalysts and solvents tailored to the reaction conditions improve efficiency and minimize by-products.
化学反应分析
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: Forms oxidized derivatives when treated with oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with palladium on carbon.
Substitution: Electrophilic aromatic substitution can introduce new substituents on the aromatic rings. Common Reagents and Conditions: Common reagents include acids, bases, halogenating agents, and organometallic compounds, utilized under varied conditions like reflux, ambient temperature, or microwave irradiation. Major Products: Products from these reactions include nitriles, amines, and halogenated derivatives.
科学研究应用
Chemistry: As a building block for creating complex molecular architectures. Biology: Potential use in the study of enzyme inhibition and protein interactions. Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: Used in materials science for developing new polymers and advanced materials.
作用机制
Mechanism: The compound’s activity involves interaction with cellular receptors or enzymes, modulating biochemical pathways. Molecular Targets: Targets include specific proteins or nucleic acids, influencing cellular functions and signaling pathways. For instance, the carbonitrile group is known to act as a bioisostere for critical hydrogen bonding interactions in biological systems.
相似化合物的比较
Unique Features: The compound's combination of a pyrrole core with multiple aromatic substitutions and a carbonitrile group makes it distinct. Compared to similar structures, it offers increased chemical versatility and potential bioactivity. Similar Compounds: Compounds like 2-[(4-Chlorophenyl)amino]-1-phenylpyrrole or 2-[(4-Methoxyphenyl)amino]-1-phenylpyrrole share structural similarities but lack the same functional group diversity.
Let me know how I can help expand on this, or if there’s anything specific you’d like to dive into!
属性
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O/c1-31-23-13-9-20(10-14-23)17-30-18-25(21-5-3-2-4-6-21)24(15-28)26(30)29-16-19-7-11-22(27)12-8-19/h2-14,16,18H,17H2,1H3/b29-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMRESURWAQPG-MUFRIFMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=C2N=CC3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=C2/N=C/C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


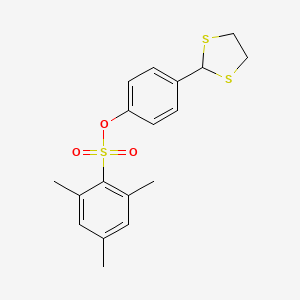
![1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene](/img/structure/B3035558.png)

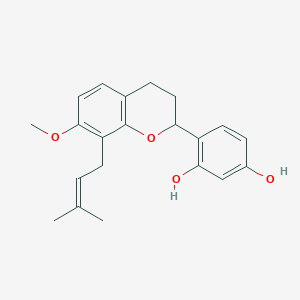
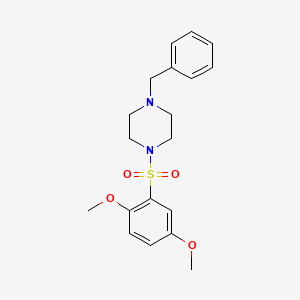
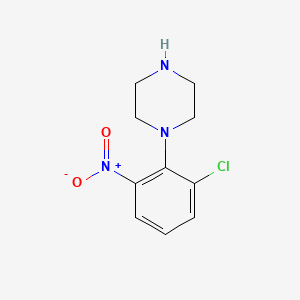
![2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3035568.png)
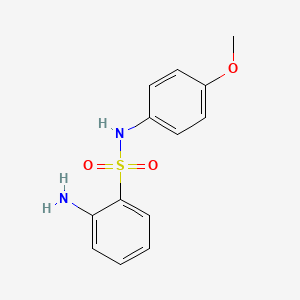
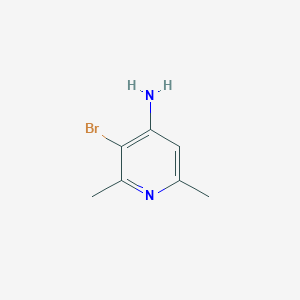
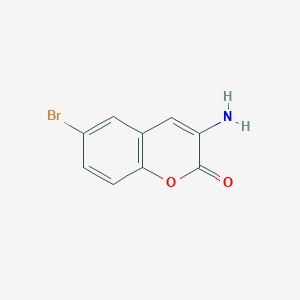
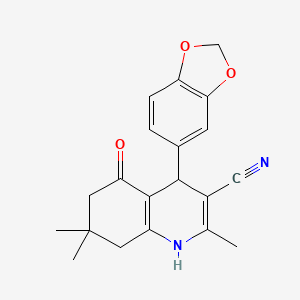
![[5-(dimethoxymethyl)-2-fluorophenyl]methanamine](/img/structure/B3035576.png)
